molecular formula C28H34O2 B14684470 2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) CAS No. 34074-95-8

2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol)

Cat. No.: B14684470
CAS No.: 34074-95-8
M. Wt: 402.6 g/mol
InChI Key: SXSQTVIVGPPWKI-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) is an organic compound with the molecular formula C28H34O2. It is a derivative of bisphenol, characterized by the presence of two xylenol groups attached to a phenylenediisopropylidene core. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) typically involves the condensation of 4,6-xylenol with 1,4-diisopropylbenzene under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale separation techniques, such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitrated, brominated, or sulfonated products.

Scientific Research Applications

2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): A widely used bisphenol with similar structural features but different substituents.

    Bisphenol S (BPS): Another bisphenol derivative with sulfonyl groups instead of xylenol groups.

    Bisphenol F (BPF): A bisphenol with a different arrangement of substituents on the aromatic rings.

Uniqueness

2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) is unique due to its specific combination of xylenol groups and phenylenediisopropylidene core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in polymer chemistry and materials science. Its antioxidant properties and potential therapeutic applications further distinguish it from other bisphenol derivatives.

Properties

CAS No.

34074-95-8

Molecular Formula

C28H34O2

Molecular Weight

402.6 g/mol

IUPAC Name

2-[2-[4-[2-(2-hydroxy-3,5-dimethylphenyl)propan-2-yl]phenyl]propan-2-yl]-4,6-dimethylphenol

InChI

InChI=1S/C28H34O2/c1-17-13-19(3)25(29)23(15-17)27(5,6)21-9-11-22(12-10-21)28(7,8)24-16-18(2)14-20(4)26(24)30/h9-16,29-30H,1-8H3

InChI Key

SXSQTVIVGPPWKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C2=CC=C(C=C2)C(C)(C)C3=CC(=CC(=C3O)C)C)O)C

Origin of Product

United States

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